molecular formula C7H3F4NO2 B158935 2-Amino-3,4,5,6-tetrafluorobenzoic acid CAS No. 1765-42-0

2-Amino-3,4,5,6-tetrafluorobenzoic acid

Cat. No. B158935
CAS RN: 1765-42-0
M. Wt: 209.1 g/mol
InChI Key: CNSGPAMLXMBLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,4,5,6-tetrafluorobenzoic acid is a chemical compound used in research and as a pharmaceutical intermediate . It has a molecular formula of C7H3F4NO2 and a molecular weight of 209.1 .


Synthesis Analysis

The synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid can be achieved through various methods. One common method involves the reaction of 2,3,5,6-tetrafluorobenzoic acid methyl ester with aminophenol in an appropriate solvent . Another method involves the reaction with n-Butyl nitrite .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid consists of four independent and conformationally similar molecules. The amine H atoms form both intramolecular and intermolecular N-H⋯O(carboxyl) hydrogen bonds. These, together with intermolecular O-H⋯O(carboxyl) hydrogen bonds and N-H⋯F associations, form ribbon structures along the a axis .


Physical And Chemical Properties Analysis

2-Amino-3,4,5,6-tetrafluorobenzoic acid is a solid substance . It is insoluble in water but soluble in methanol (25 mg/ml) . It is stable under recommended storage conditions and is incompatible with oxidizing agents . The melting point is 141-143 °C .

Scientific Research Applications

Reactivity and Crystal Structure Analysis

2-Amino-3,4,5,6-tetrafluorobenzoic acid has been used to generate tetrafluoro-substituted aryne, which is then reacted with 1,2,4-triazines, leading to azine ring transformation products. This transformation is facilitated in triazines activated by electron-withdrawing groups. The crystal structures of these products have been confirmed through X-ray diffraction analysis (Kopchuk et al., 2017).

Synthesis of Novel Compounds

A synthesis method involving 2-amino-3,4,5,6-tetrafluorobenzoic acid was employed to create a new class of quinolone antibacterials, demonstrating the compound's utility in synthesizing novel pharmacologically relevant molecules (Domagala et al., 1988).

Epoxidation Reagent Design

This compound has been used in the design of a novel bifunctional epoxidation reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid. This reagent aids in the diastereoselective epoxidation of sterically hindered tetrahydropyridines and directs the epoxidation process (Chen et al., 2015).

Vibrational Frequency Analysis

The compound has been a subject of vibrational frequency analysis using density functional theory, offering insights into its molecular structure and hydrogen bonding capabilities (Subhapriya et al., 2017).

Application in Crystal Structure Analysis

Its derivative, 2-carboxymethyl-3,4,5,6-tetrafluorobenzoic acid, has been analyzed using X-ray diffraction to study supramolecular architecture in the crystals of polyfluorinated homophthalic acids (Rybalova et al., 2008).

Industrial Synthesis

2-Amino-3,4,5,6-tetrafluorobenzoic acid has been used as a raw material in the synthesis of 2,3,5,6-tetrafluoroaniline, showcasing its potential in industrial synthetic routes (Wang Wei-jie, 2008).

Safety And Hazards

2-Amino-3,4,5,6-tetrafluorobenzoic acid is classified as a warning signal substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

2-amino-3,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSGPAMLXMBLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350820
Record name 2-Amino-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4,5,6-tetrafluorobenzoic acid

CAS RN

1765-42-0
Record name 2-Amino-3,4,5,6-tetrafluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1765-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,4,5,6-tetrafluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 4
2-Amino-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3,4,5,6-tetrafluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3,4,5,6-tetrafluorobenzoic acid

Citations

For This Compound
7
Citations
XJ Liao, W Guo, SH Xu - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C7H3F4NO2, obtained as an intermediate in the synthesis of a coupling reagent, contains four independent and conformationally similar …
Number of citations: 4 scripts.iucr.org
DS Kopchuk, NV Chepchugov, EB Gorbunov… - Journal of the Iranian …, 2017 - Springer
Tetrafluoro-substituted aryne, 3,4,5,6-tetrafluoro-1,2-dehydrobenzene, has been generated in situ from 2-amino-3,4,5,6-tetrafluorobenzoic acid, and its reactivity in reactions with 1,2,4-…
Number of citations: 8 link.springer.com
Q Deraedt, L Marcélis, T Auvray… - European Journal of …, 2016 - Wiley Online Library
A series of new extended planar aromatic ligands based on an acridine core (dpac = dipyrido[3,2‐a:2′,3′‐c]acridine; dpacF 2 = 7,8‐difluorodipyrido[3,2‐a:2′,3′‐c]acridine; dpacF 4 …
JA Watt, CT Gannon, KJ Loft, Z Dinev… - Australian journal of …, 2008 - CSIRO Publishing
Glycosyl triazoles can be prepared from readily available anomeric azides through various ‘click’ methodologies: thermal Huisgen cycloaddition with alkynes, strain-promoted Huisgen …
Number of citations: 29 www.publish.csiro.au
D Quentin - 2016 - dial.uclouvain.be
As briefly stated in the general introduction, polypyridyl Ru (II) complexes have been the subject of considerable interest for the past decades. They appeared to display relevant …
Number of citations: 2 dial.uclouvain.be
VA Ostrovskii, RE Trifonov - Fluorine in Heterocyclic Chemistry Volume 1 …, 2014 - Springer
The chapter encompasses the synthesis, chemical transformations, properties, and applications of fluorinated monocyclic 1,2,3-, 1,2,4-triazoles and tetrazoles as well as their fused …
Number of citations: 9 link.springer.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.